molecular formula C15H22N2O4 B4557399 3-methoxy-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide

3-methoxy-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide

Cat. No.: B4557399
M. Wt: 294.35 g/mol
InChI Key: INAVBGJBBJPMFV-UHFFFAOYSA-N
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Description

3-methoxy-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.15795719 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

"3-methoxy-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide" and its derivatives have been studied for their pharmacological properties and potential clinical applications. For instance, benzamide derivatives are investigated for their antihypertensive activities, showing that certain compounds with branched alkyl or branched alkylamino groups exhibit significant effects, similar to those of known potassium channel activators (Frederick Cassidy et al., 1992). Another study on benzamides highlights their role as inhibitors of poly(ADP-ribose) synthetase, indicating potential therapeutic applications in the treatment of diseases related to DNA repair mechanisms (M. R. Purnell & W. Whish, 1980).

Synthesis and Chemical Properties

The synthesis and structural characterization of benzamide derivatives offer insights into their chemical properties and potential applications. For example, the synthesis of hyperbranched aromatic polyamide from 5-aminoisophthalic acid demonstrates the compound's relevance in materials science, showcasing its potential for creating advanced polymeric materials with specific functionalities (Osamu Haba et al., 1998). Furthermore, the study on the electrochemical oxidation of amino-substituted benzamide derivatives reveals their antioxidant activity, suggesting applications in the development of new antioxidants (I. Jovanović et al., 2020).

Antimicrobial and Antioxidant Activities

New benzamide derivatives isolated from endophytic Streptomyces show antimicrobial and antioxidant activities, hinting at their potential use in pharmaceuticals and as preservatives (Xue-Qiong Yang et al., 2015). Such studies underscore the versatility of "this compound" derivatives in various scientific research applications.

Properties

IUPAC Name

3-methoxy-N-[3-(3-methoxypropylamino)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-10-4-8-16-14(18)7-9-17-15(19)12-5-3-6-13(11-12)21-2/h3,5-6,11H,4,7-10H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAVBGJBBJPMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.